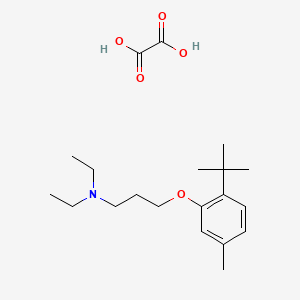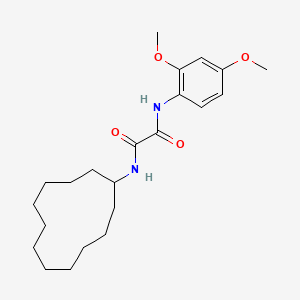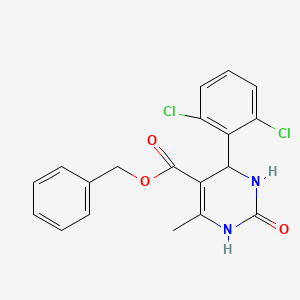![molecular formula C24H29N5O6S2 B4000992 4-(dipropylsulfamoyl)-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide](/img/structure/B4000992.png)
4-(dipropylsulfamoyl)-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide
Overview
Description
4-(dipropylsulfamoyl)-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with dipropylsulfamoyl and methoxypyrimidinylsulfamoyl substituents, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylsulfamoyl)-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzamide Core: This step involves the reaction of 4-aminobenzamide with appropriate sulfonyl chlorides to introduce the sulfamoyl groups.
Introduction of the Pyrimidinyl Group: The methoxypyrimidinyl group is introduced through nucleophilic substitution reactions, often using pyrimidinyl halides.
Final Assembly: The final compound is assembled through condensation reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(dipropylsulfamoyl)-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl groups can be oxidized to form sulfonic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated aromatic compounds and other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 4-(dipropylsulfamoyl)-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where sulfamoyl derivatives have shown efficacy.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of 4-(dipropylsulfamoyl)-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The sulfamoyl groups can form hydrogen bonds with proteins and enzymes, modulating their activity. The methoxypyrimidinyl group can interact with nucleic acids, affecting gene expression and cellular functions. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of signaling pathways, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylsulfamoyl)-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide
- 4-(diethylsulfamoyl)-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide
- 4-(dipropylsulfamoyl)-N-[4-[(6-ethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide
Uniqueness
4-(dipropylsulfamoyl)-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide stands out due to its specific combination of functional groups The dipropylsulfamoyl and methoxypyrimidinyl groups confer unique chemical and biological properties, making it distinct from other similar compounds
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O6S2/c1-4-14-29(15-5-2)37(33,34)21-10-6-18(7-11-21)24(30)27-19-8-12-20(13-9-19)36(31,32)28-22-16-23(35-3)26-17-25-22/h6-13,16-17H,4-5,14-15H2,1-3H3,(H,27,30)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCOXWCKNIUWJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-{1-[1-(2,6-dimethyl-5-hepten-1-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4000921.png)
![6-(2-bromo-5-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4000936.png)
![[4-(4-bromo-2-methylphenoxy)butyl]tert-butylamine oxalate](/img/structure/B4000946.png)

![1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B4000952.png)

![oxalic acid;N-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]butan-1-amine](/img/structure/B4000959.png)
![1-Benzhydryl-4-[2-(2-ethoxyphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4000960.png)
![1-[2-(3-bromophenoxy)ethyl]-1H-imidazole oxalate](/img/structure/B4000962.png)
![N-(1-adamantyl)-2-[[5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4000963.png)
![1-{2-[2-(3-ethylphenoxy)ethoxy]ethyl}pyrrolidine oxalate](/img/structure/B4000973.png)
![N-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4000978.png)
![3-[4-(4-methyl-2-nitrophenoxy)butyl]quinazolin-4-one](/img/structure/B4000986.png)
